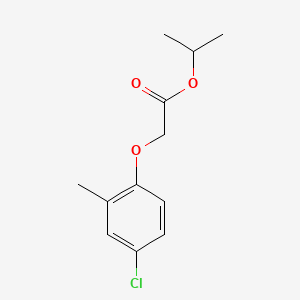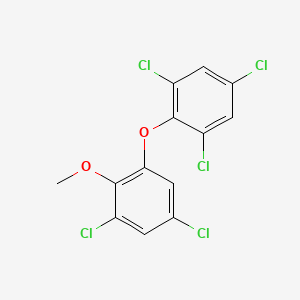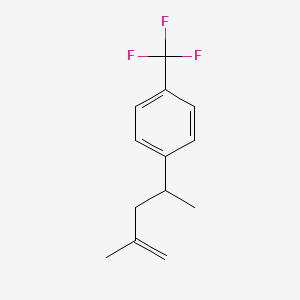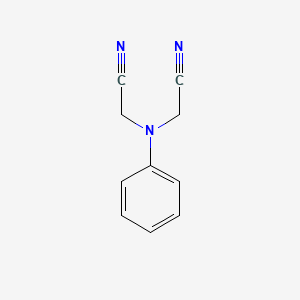
6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol is a chemical compound with the molecular formula C15H26O It is characterized by a cyclopentene ring substituted with three methyl groups and a hexenol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring is synthesized through a series of reactions starting from simpler organic molecules. This often involves cyclization reactions where a linear precursor is converted into a cyclic structure.
Substitution with Methyl Groups: The introduction of methyl groups onto the cyclopentene ring can be achieved through alkylation reactions. Common reagents for this step include methyl iodide or methyl bromide in the presence of a strong base.
Attachment of the Hexenol Chain: The hexenol chain is attached to the cyclopentene ring through a series of coupling reactions. This step may involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Halogenation is a common example, where halogens like chlorine or bromine are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in organic synthesis.
Biology: Studied for its potential biological activity. It may interact with biological macromolecules and influence biochemical pathways.
Medicine: Investigated for its potential therapeutic properties. It may serve as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the formulation of fragrances, flavors, and other consumer products.
Wirkmechanismus
The mechanism of action of 6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a chemical reaction, biological system, or industrial process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol
- 2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol
Uniqueness
6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol is unique due to its specific structural features, such as the position and number of methyl groups on the cyclopentene ring and the length and position of the hexenol chain. These structural attributes confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
67801-12-1 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
(E)-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol |
InChI |
InChI=1S/C14H24O/c1-5-13(15)8-6-7-12-10-9-11(2)14(12,3)4/h6,8-9,12-13,15H,5,7,10H2,1-4H3/b8-6+ |
InChI-Schlüssel |
RHQDMXYIGACKOH-SOFGYWHQSA-N |
Isomerische SMILES |
CCC(/C=C/CC1CC=C(C1(C)C)C)O |
Kanonische SMILES |
CCC(C=CCC1CC=C(C1(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


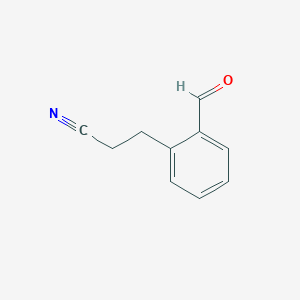
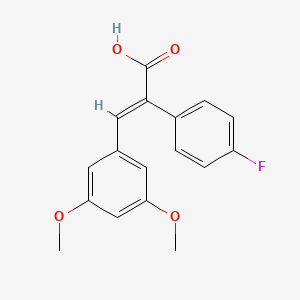

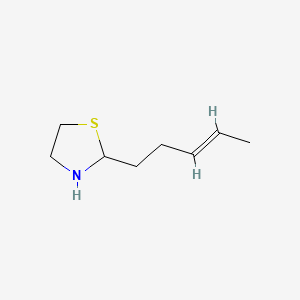
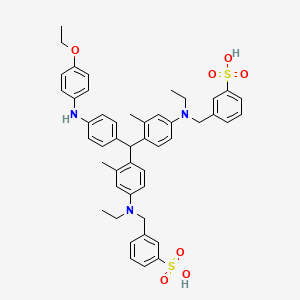
![1,8-Diazabicyclo[6.3.3]tetradecane](/img/structure/B13788453.png)

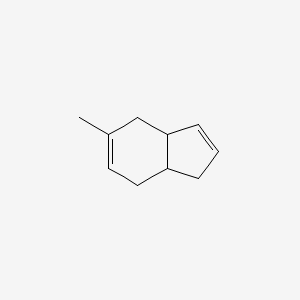
![tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate](/img/structure/B13788478.png)
